Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- is a chemical compound with the molecular formula C14H11N3S. It is known for its applications in various fields such as pharmaceuticals, biotechnology, specialty chemicals, and perfumery . This compound is also used in fluorescence-based assays to determine methane .
Preparation Methods
The synthesis of Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- can be achieved through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a catalyst. Ti-Al-Mg hydrotalcite using glycine as a fuel has been found to be the most active, selective, and reusable catalyst for this reaction . The reaction conditions typically involve a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and a catalyst loading of 2.5 × 10^-4 g/cm^3. The reaction is carried out at 60°C for 4 hours, achieving a 67.1% conversion of benzaldehyde and 97.6% selectivity to the desired product .
Chemical Reactions Analysis
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in fluorescence-based assays to detect methane.
Industry: The compound is used in the production of specialty chemicals and perfumery.
Mechanism of Action
The mechanism of action of Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. For example, in fluorescence-based assays, the compound interacts with methane to produce a detectable signal .
Comparison with Similar Compounds
Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- can be compared with other similar compounds such as:
Benzylidenemalononitrile: Similar in structure but differs in its applications and reactivity.
Propanedinitrile: Another compound with similar functional groups but different properties and uses.
The uniqueness of Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]- lies in its specific applications in fluorescence-based assays and its high selectivity in synthesis reactions .
Properties
Molecular Formula |
C14H11N3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]propanedinitrile |
InChI |
InChI=1S/C14H11N3S/c1-2-17-12-5-3-4-6-13(12)18-14(17)8-7-11(9-15)10-16/h3-8H,2H2,1H3/b14-8- |
InChI Key |
WBHQBVPTJRAPIJ-ZSOIEALJSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C(C#N)C#N |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.